molecular formula C20H19NO4 B1309130 Fmoc-1-pyrrolidine-3-carboxylic acid CAS No. 885951-89-3

Fmoc-1-pyrrolidine-3-carboxylic acid

Cat. No. B1309130
M. Wt: 337.4 g/mol
InChI Key: GUAMYYOQAAUXLR-UHFFFAOYSA-N
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Description

Fmoc-1-pyrrolidine-3-carboxylic acid is a derivative of pyrrolidine carboxylic acid, which is protected by the Fmoc (9-fluorenylmethoxycarbonyl) group. This protection is commonly used in peptide synthesis to prevent unwanted reactions at the amino group during the coupling of amino acids. The Fmoc group is known for its ease of removal under mild basic conditions, which is advantageous in solid-phase peptide synthesis (SPPS) .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids, such as Fmoc-1-pyrrolidine-3-carboxylic acid, typically involves the protection of the amino group to allow for subsequent reactions to occur at other functional groups without interference. For example, enantiopure Fmoc-protected morpholine-3-carboxylic acid, a structurally similar compound, was synthesized through a five-step process that included reductive amination, intramolecular acetalization, hydrogenation, and acidic ester hydrolysis, demonstrating the complexity and multi-step nature of synthesizing such Fmoc-protected amino acids .

Molecular Structure Analysis

The molecular structure of Fmoc-1-pyrrolidine-3-carboxylic acid would include the pyrrolidine ring, a carboxylic acid group, and the Fmoc protective group. The Fmoc group itself is aromatic and hydrophobic, which can influence the self-assembly and interaction of the protected amino acid with other molecules .

Chemical Reactions Analysis

Fmoc-protected amino acids are key intermediates in peptide synthesis. They can undergo reactions such as glycosylation, where the unprotected carboxyl groups of Fmoc amino acids react with sugar acetates under Lewis acid promotion to yield glycopeptides . Additionally, Fmoc amino acids can be used to synthesize photocaged peptides, where the Fmoc group remains intact during the introduction of photosensitive groups on the side chains of other amino acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-1-pyrrolidine-3-carboxylic acid are influenced by the Fmoc group, which imparts hydrophobicity and contributes to the aromatic character of the molecule. These properties are crucial for the molecule's behavior in SPPS, as they affect solubility and reactivity. The Fmoc group also allows for the straightforward introduction of the amino acid into peptides without racemization, as demonstrated by the successful acylation of hydroxy-functionalized resins with Fmoc-protected amino acids . The Fmoc group's stability under certain conditions and its easy removal under others make it a versatile protecting group in the synthesis of complex peptides and peptidomimetics .

Scientific Research Applications

Pyrrolidine in Drug Discovery

The pyrrolidine ring, which is a core component of Fmoc-1-pyrrolidine-3-carboxylic acid, is extensively used in medicinal chemistry. Its saturated scaffold is favored due to its ability to efficiently explore pharmacophore space owing to sp3 hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage. The review by Li Petri et al. (2021) discusses bioactive molecules featuring the pyrrolidine ring, demonstrating its versatility in generating compounds for treating human diseases. The study emphasizes the influence of the pyrrolidine structure on biological activity and the potential for designing new compounds with varied biological profiles (Li Petri et al., 2021).

Pyrrolidine and Plant Defense Mechanisms

Research on pyrroline-5-carboxylate (P5C), closely related to pyrrolidine structures, has shown its significance in plant defense against pathogens. Qamar et al. (2015) review highlighted the role of P5C metabolism in plants, particularly in response to pathogen infection and abiotic stress. The study provided insights into how P5C synthesis in mitochondria contributes to resistance mechanisms against bacterial pathogens through a salicylic acid-dependent pathway, reactive oxygen species (ROS), and hypersensitive response-associated cell death (Qamar et al., 2015).

Environmental Biodegradation of Chemicals

Fmoc-1-pyrrolidine-3-carboxylic acid and its derivatives' environmental fate is also a topic of interest. Liu and Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, including those related to perfluoroalkyl and polyfluoroalkyl substances, highlighting the role of microbial processes in breaking down such compounds into less harmful products. This research underscores the importance of understanding the biodegradation pathways of synthetic chemicals and their impact on the environment (Liu & Avendaño, 2013).

Biocatalyst Inhibition by Carboxylic Acids

The impact of carboxylic acids on biocatalysts, which include enzymes involved in the metabolism of various compounds, has been explored to understand their inhibitory effects. Jarboe et al. (2013) discussed the inhibition of microbial biocatalysts by saturated straight-chain carboxylic acids, highlighting how these compounds can damage the cell membrane and decrease the internal pH of microbes such as Escherichia coli and Saccharomyces cerevisiae. Understanding the mechanisms of inhibition is crucial for metabolic engineering efforts aimed at producing carboxylic acids as biorenewable chemicals (Jarboe et al., 2013).

Safety And Hazards

Fmoc-1-pyrrolidine-3-carboxylic acid is considered hazardous according to the OSHA Hazard Communication Standard . It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It may cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The pyrrolidine ring, a key feature of Fmoc-1-pyrrolidine-3-carboxylic acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of this compound and related compounds lies in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)13-9-10-21(11-13)20(24)25-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAMYYOQAAUXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20411210
Record name Fmoc-1-pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-1-pyrrolidine-3-carboxylic acid

CAS RN

885951-89-3
Record name Fmoc-1-pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20411210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-3-carboxylic acid
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